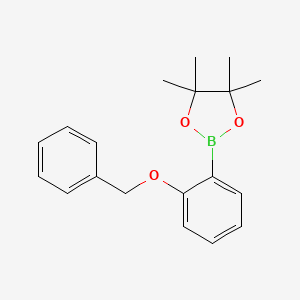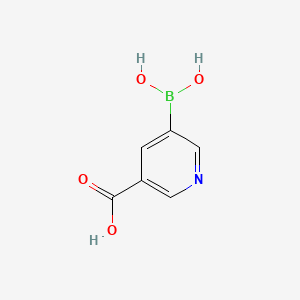
5-Carboxypyridine-3-boronic acid
Overview
Description
5-Carboxypyridine-3-boronic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss related boronic acid compounds and their applications in organic synthesis, which can provide insights into the properties and potential uses of 5-carboxypyridine-3-boronic acid. Boronic acids are known for their versatility in organic chemistry, particularly in Suzuki cross-coupling reactions, and as catalysts in various chemical transformations .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves halogen-metal exchange reactions followed by quenching with triisopropylborate, as described for the preparation of halopyridinylboronic acids and esters . Electrochemical methods have also been developed to convert carboxylic acids to boronic acids, which could potentially be applied to the synthesis of 5-carboxypyridine-3-boronic acid . Additionally, the synthesis of structurally related compounds, such as 3-borono-5-fluorobenzoic acid, has been achieved through a two-step reaction involving organic lithium reagents and subsequent oxidation .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives can significantly influence their reactivity and stability. For instance, electron-deficient arylboronic acids are useful as Lewis or Bronsted acid catalysts, but diortho-substituted arylboronic acids with electron-withdrawing groups can be unstable . The structure of 5-carboxypyridine-3-boronic acid would likely exhibit similar reactivity patterns due to the presence of the boronic acid moiety and the carboxylic acid group.
Chemical Reactions Analysis
Boronic acids are key intermediates in Suzuki cross-coupling reactions, which are used to synthesize various organic compounds, including olefins, styrenes, and biphenyl derivatives . They also catalyze reactions of carboxylic acids, such as dehydrative esterification, and can activate carboxylic acids as mixed anhydrides . The presence of a carboxylic acid group in 5-carboxypyridine-3-boronic acid suggests that it could participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as solubility, melting point, and stability, are influenced by their molecular structure. While specific data for 5-carboxypyridine-3-boronic acid is not provided, related compounds have been described as stable, crystalline materials suitable for use in cross-coupling reactions . The pKa values of boronic acids typically range from 5 to 9, indicating that they are weaker acids than strong protic acids .
Scientific Research Applications
Fluorescent Chemosensors
5-Carboxypyridine-3-boronic acid is recognized for its role in the development of selective fluorescent chemosensors. Boronic acids, including this compound, interact with diols to form cyclic structures, serving as crucial reporters in fluorescent sensors for carbohydrates and bioactive substances (Huang et al., 2012).
Catalysis in Organic Reactions
This compound is a significant player in catalysis, especially in enantioselective reactions. Its applications are evident in areas like the aza-Michael addition of hydroxamic acid to quinone imine ketals, showcasing its versatility in organic synthesis (Hashimoto et al., 2015).
Reduction of Fructose in Food Matrices
In food science, 5-Carboxypyridine-3-boronic acid has been investigated for its potential to specifically reduce fructose in various food matrices. This application hinges on the ability of boronic acids to form esters with diol structures, offering innovative approaches in food processing and sugar management (Pietsch & Richter, 2016).
Cross-Coupling Reactions
This boronic acid derivative has been employed in cross-coupling reactions, particularly in the synthesis of novel halopyridinylboronic acids and esters. Its stable, crystalline nature makes it an ideal partner in Suzuki cross-coupling, leading to the creation of new pyridine libraries (Bouillon et al., 2003).
Carbohydrate Recognition
The compound plays a significant role in carbohydrate recognition due to its interaction with sugars, as demonstrated in studies involving the binding of boronic acids with N-acetylneuraminic acid. Such interactions are crucial for understanding the role of boronic acids in biological systems (Otsuka et al., 2003).
Biomedical Applications
In the medical field, boronic acids, including 5-Carboxypyridine-3-boronic acid, have been explored for their potential in drug development and therapy. Their unique structure lends them to applications in enzyme inhibition, cancer therapy, and as components of biomaterials (Cambre & Sumerlin, 2011).
Sensing Applications
Due to their interaction with diols and Lewis bases, boronic acids are increasingly used in sensing applications. They have been utilized in the development of sensors for anions and saccharides, demonstrating their versatility in analytical chemistry (Lacina et al., 2014).
Reversible Covalent Bonding
The reversible covalent bonding capability of boronic acids, including 5-Carboxypyridine-3-boronic acid, has been exploited for various applications. This includes recognition, sensing, and assembly in both biological and synthetic systems, highlighting the dynamic covalent functionality of these compounds (Bull et al., 2013).
Safety And Hazards
5-Carboxypyridine-3-boronic Acid is considered hazardous. It may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .
properties
IUPAC Name |
5-boronopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDATYTUCBKUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393635 | |
| Record name | 5-Borononicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carboxypyridine-3-boronic acid | |
CAS RN |
913836-03-0 | |
| Record name | 5-Borononicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Carboxypyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




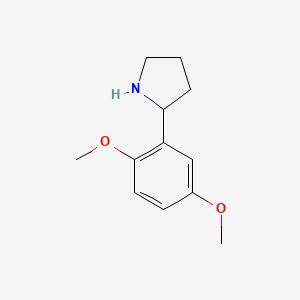

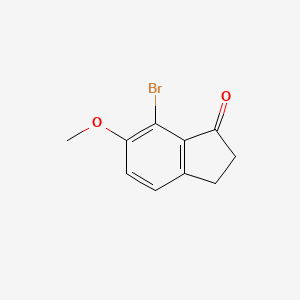



![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)
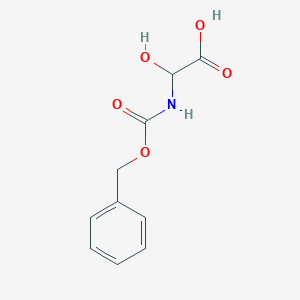
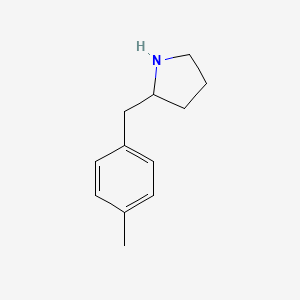
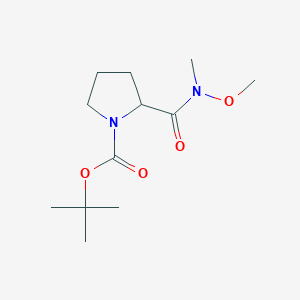

![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)
